

3-Azido-L-alanine chemical structure and properties

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Compound of Interest

Compound Name: 3-Azido-L-alanine

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An In-depth Technical Guide to 3-Azido-L-alanine For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Azido-L-alanine is a synthetic, unnatural amino acid that has become an invaluable tool in chemical biology and drug development. Its key feature is the presence of an azide moiety, which allows for highly specific and efficient chemical modifications of proteins and other biomolecules through bioorthogonal chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of **3-Azido-L-alanine**, with a focus on its use in metabolic labeling and proteomics. Detailed experimental protocols and graphical representations of key workflows are included to facilitate its practical implementation in the laboratory.

Chemical Structure and Properties

3-Azido-L-alanine, systematically named (2S)-2-amino-3-azidopropanoic acid, is an analog of the natural amino acid L-alanine where a terminal azide group ($-N_3$) replaces a hydrogen atom on the methyl side chain. This modification is central to its utility, introducing a bioorthogonal

handle for chemical ligation. It is most commonly available as a hydrochloride salt, which enhances its stability and solubility.

Chemical Structure

The chemical structure of **3-Azido-L-alanine** is depicted below:

Caption: Chemical structure of **3-Azido-L-alanine**.

Identifiers and Molecular Formula

Identifier	3-Azido-L-alanine (Free Acid)	3-Azido-L-alanine Hydrochloride
IUPAC Name	(2S)-2-amino-3-azidopropanoic acid[1]	(2S)-2-amino-3-azidopropanoic acid hydrochloride[2]
CAS Number	105661-40-3[1][3][4]	1620171-64-3
Molecular Formula	C ₃ H ₆ N ₄ O ₂	C ₃ H ₇ ClN ₄ O ₂
Molecular Weight	130.11 g/mol	166.57 g/mol
Canonical SMILES	C(--INVALID-LINK--N)N=[N+]=[N-]	C(--INVALID-LINK--N)N=[N+]=[N-].Cl

Physicochemical Properties

Property	Value	Source
Physical State	White to off-white crystalline powder	
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	DMSO: 116.67 mg/mL (700.43 mM) (with sonication)	
Water: Information not readily available, but the hydrochloride salt is expected to have good aqueous solubility.		
Storage Conditions	Solid: 4°C, sealed, away from moisture. In Solvent: -80°C (6 months); -20°C (1 month)	

Safety Information (Hydrochloride Salt)

Hazard Information	Details
Pictograms	GHS02 (Flame)
Signal Word	Danger
Hazard Statements	H242: Heating may cause a fire.
Precautionary Statements	P210, P234, P235, P240, P370+P378, P403
Storage Class	5.2 - Organic peroxides and self-reacting hazardous materials

Synthesis of 3-Azido-L-alanine

The synthesis of **3-Azido-L-alanine** typically starts from a readily available chiral precursor, such as L-serine. A common synthetic route involves the conversion of the hydroxyl group of L-serine into a good leaving group, followed by nucleophilic substitution with an azide salt.

General Synthetic Scheme



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Caption: General synthetic workflow for **3-Azido-L-alanine** from L-serine.

Example Experimental Protocol (Conceptual)

While a specific detailed protocol for the direct synthesis of **3-Azido-L-alanine** is not readily available in the provided search results, a general procedure can be outlined based on common organic chemistry practices for amino acid modification. The following is a conceptual protocol and should be optimized in a laboratory setting. A similar multi-step synthesis starting from L-serine to produce 3-chloro-L-alanine methyl ester hydrochloride has been described, which involves esterification and then chlorination. A subsequent step to replace the chloro group with an azide would be necessary.

Step 1: Protection of the Amine and Carboxylic Acid Groups of L-Serine.

- The amine and carboxylic acid functionalities of L-serine are first protected to prevent side reactions. For example, the amine can be protected with a Boc or Fmoc group, and the carboxylic acid can be converted to a methyl or ethyl ester.

Step 2: Activation of the Hydroxyl Group.

- The hydroxyl group of the protected L-serine is activated to create a better leaving group. This is often achieved by tosylation or mesylation.

Step 3: Azide Substitution.

- The activated hydroxyl group is displaced by an azide ion, typically using sodium azide in a polar aprotic solvent like DMF.

Step 4: Deprotection.

- The protecting groups on the amine and carboxylic acid are removed under appropriate conditions (e.g., acid for Boc and ester, base for Fmoc) to yield **3-Azido-L-alanine**.

Step 5: Purification.

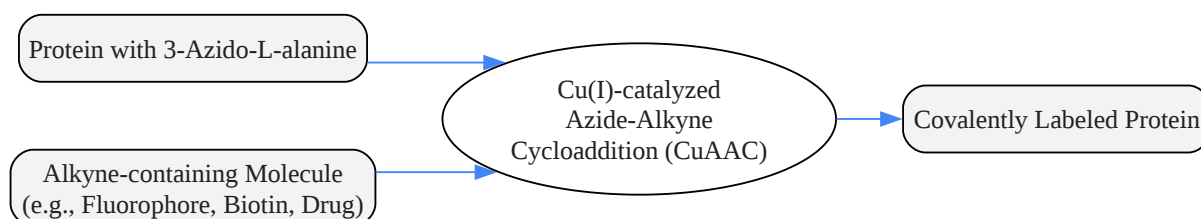
- The final product is purified using techniques such as ion-exchange chromatography or crystallization.

Applications in Research and Drug Development

The primary utility of **3-Azido-L-alanine** stems from its ability to be incorporated into proteins, either through solid-phase peptide synthesis or by metabolic labeling in living cells. The azide group then serves as a handle for "click" reactions.

Click Chemistry

3-Azido-L-alanine is a key reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click reaction. This reaction forms a stable triazole linkage between the azide-modified protein and an alkyne-containing molecule, such as a fluorescent dye, a biotin tag, or a drug molecule. Strain-promoted alkyne-azide cycloaddition (SPAAC) offers a copper-free alternative.



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Caption: Workflow for labeling proteins containing **3-Azido-L-alanine** via click chemistry.

Metabolic Labeling of Proteins

3-Azido-L-alanine can be used for the non-radioactive metabolic labeling of newly synthesized proteins in cell culture. While not a direct analog of a proteinogenic amino acid, under certain

conditions or with engineered aminoacyl-tRNA synthetases, it can be incorporated into the proteome. This allows for the visualization and identification of proteins synthesized within a specific timeframe.

This protocol is adapted from methods used for other azido-amino acids like azidohomoalanine (AHA) and can be optimized for **3-Azido-L-alanine**.

Materials:

- Mammalian cells of interest
- Complete cell culture medium
- Amino acid-free medium (e.g., DMEM without L-alanine, if applicable, or custom formulation)
- **3-Azido-L-alanine** hydrochloride
- Phosphate-buffered saline (PBS)
- Cell lysis buffer
- Alkylated fluorescent dye or biotin for click reaction
- Click chemistry reaction components (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like THPTA)

Procedure:

- Cell Culture: Culture mammalian cells to the desired confluency.
- Amino Acid Starvation (Optional): To enhance incorporation, incubate cells in an amino acid-free medium for a short period (e.g., 30-60 minutes).
- Labeling: Replace the starvation medium with a medium containing **3-Azido-L-alanine** at a predetermined concentration (e.g., 1-10 mM). The optimal concentration and labeling time (typically 1-24 hours) should be determined empirically.
- Cell Lysis: After labeling, wash the cells with PBS and lyse them using a suitable lysis buffer.

- Click Reaction: Perform the CuAAC reaction by adding the alkyne-tagged reporter molecule, copper(II) sulfate, a reducing agent, and a copper ligand to the cell lysate. Incubate at room temperature, protected from light.
- Analysis: The labeled proteins can be visualized by in-gel fluorescence scanning, detected by western blot (if using a biotin tag followed by streptavidin-HRP), or identified by mass spectrometry-based proteomics.

Metabolism and Cellular Effects

The metabolic fate of **3-Azido-L-alanine** within the cell is not extensively characterized. It is presumed that, like other amino acids, it is transported into the cell via amino acid transporters. Once inside, it can be a substrate for aminoacyl-tRNA synthetases, leading to its incorporation into proteins. The extent of its metabolism through other pathways is not well-documented. It is known that azidoalanine can be weakly genotoxic in mammalian cells, causing an increase in sister chromatid exchanges.

Conclusion

3-Azido-L-alanine is a powerful and versatile tool for chemical biologists and drug development professionals. Its ability to be incorporated into proteins and subsequently modified via highly efficient and specific click chemistry reactions enables a wide range of applications, from proteome profiling and visualization to the development of targeted therapeutics. This guide provides the foundational knowledge and experimental frameworks necessary for the successful implementation of **3-Azido-L-alanine** in research and development settings. Further investigation into its metabolic fate and potential cellular effects will continue to refine its application and expand its utility.

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